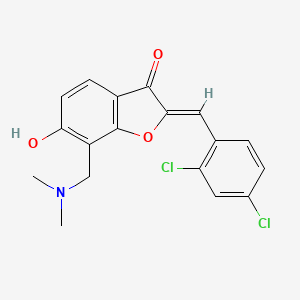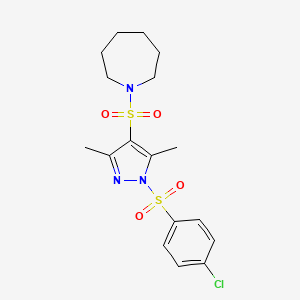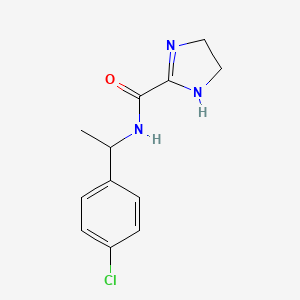![molecular formula C24H20N4O6 B2884917 ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223787-48-1](/img/structure/B2884917.png)
ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzodioxole, a pyrazolo[1,5-a]pyrazine, and an amide . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C24H20N4O6 . It likely has a complex three-dimensional structure due to the presence of multiple ring systems. The benzodioxole and pyrazolo[1,5-a]pyrazine rings are aromatic, which means they are particularly stable and can participate in pi-pi interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide could participate in hydrolysis reactions, while the ethyl ester could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. Its solubility would depend on the specific arrangement of the functional groups, but it’s likely to be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antituberculosis Agent
Pyrazole derivatives have been found to exhibit antituberculosis activity . Given the structural features of this compound, it could potentially be explored for its efficacy against tuberculosis.
Antimicrobial Agent
Pyrazole derivatives also show antimicrobial properties . This compound could be studied for its potential to inhibit the growth of various microorganisms.
Antifungal Agent
The antifungal activity of pyrazole derivatives is another area of interest . This compound could be investigated for its potential use in treating fungal infections.
Anti-inflammatory Agent
Pyrazole derivatives have been found to possess anti-inflammatory properties . This compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Agent
Pyrazole derivatives have shown anticancer activity . This compound could be explored for its potential use in cancer therapy.
Antidiabetic Agent
Pyrazole derivatives have been found to exhibit antidiabetic properties . This compound could potentially be used in the management of diabetes.
Anti-Hepatitis C Virus Activity
Benzofuran derivatives have been found to exhibit anti-hepatitis C virus activity . This compound, being a benzofuran derivative, could potentially be used in the treatment of hepatitis C.
Antioxidant Activity
Benzofuran derivatives have been found to possess antioxidant properties . This compound could potentially be used in the management of oxidative stress-related conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-2-32-24(31)15-3-6-17(7-4-15)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)16-5-8-20-21(11-16)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQURMFSRQGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)
![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)



![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)

